![molecular formula C24H27N3O2 B4472643 4-((4-(2-(pyridin-4-yl)ethyl)piperazin-1-yl)methyl)-7,8-dihydrocyclopenta[g]chromen-2(6H)-one](/img/structure/B4472643.png)
4-((4-(2-(pyridin-4-yl)ethyl)piperazin-1-yl)methyl)-7,8-dihydrocyclopenta[g]chromen-2(6H)-one
Overview
Description
4-((4-(2-(pyridin-4-yl)ethyl)piperazin-1-yl)methyl)-7,8-dihydrocyclopenta[g]chromen-2(6H)-one is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by the presence of a pyridine ring, a piperazine ring, and a chromenone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-(2-(pyridin-4-yl)ethyl)piperazin-1-yl)methyl)-7,8-dihydrocyclopenta[g]chromen-2(6H)-one typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Pyridine Derivative: The starting material, 2-chloropyridine-3-carboxylic acid, is reacted with 2-amino substituted benzothiazoles in 2-ethoxy ethanol to form 2-[N-(substitutedbenzothiazolyl)amino]pyridine-3-carboxylic acids.
Condensation with Piperazine: The acid chlorides derived from the pyridine derivatives are then condensed with 2-hydroxyethyl piperazine or 2,3-dichloropiperazine to form the corresponding amide derivatives.
Cyclization and Final Assembly: The amide derivatives undergo cyclization and further functional group modifications to yield the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
4-((4-(2-(pyridin-4-yl)ethyl)piperazin-1-yl)methyl)-7,8-dihydrocyclopenta[g]chromen-2(6H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as m-chloroperoxybenzoic acid (mCPBA) to form N-oxides.
Reduction: Reduction reactions can be performed using sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to reduce specific functional groups.
Common Reagents and Conditions
Oxidation: m-Chloroperoxybenzoic acid (mCPBA)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Trimethylsilyl cyanide (TMSCN)
Major Products
The major products formed from these reactions depend on the specific functional groups being targeted. For example, oxidation with mCPBA would yield N-oxides, while reduction with NaBH4 would yield reduced derivatives of the compound.
Scientific Research Applications
4-((4-(2-(pyridin-4-yl)ethyl)piperazin-1-yl)methyl)-7,8-dihydrocyclopenta[g]chromen-2(6H)-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential antimicrobial, antiviral, and anticancer properties.
Pharmacology: It is investigated for its potential as a therapeutic agent targeting various biological pathways.
Biological Research: The compound is used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-((4-(2-(pyridin-4-yl)ethyl)piperazin-1-yl)methyl)-7,8-dihydrocyclopenta[g]chromen-2(6H)-one involves its interaction with specific molecular targets and pathways. The compound is known to act as an antagonist of the α2-adrenergic receptor and a partial agonist of the 5-HT1A receptor . These interactions can modulate various physiological processes, including neurotransmission and cellular signaling.
Comparison with Similar Compounds
Similar Compounds
2-(pyridin-4-yl)acetic acid: A simpler pyridine derivative with different pharmacological properties.
Pyrimidinylpiperazine: Another heterocyclic compound with similar receptor binding properties.
Methyl 2-(pyridin-4-yl)acetate: A related compound with different functional groups and applications.
Uniqueness
4-((4-(2-(pyridin-4-yl)ethyl)piperazin-1-yl)methyl)-7,8-dihydrocyclopenta[g]chromen-2(6H)-one is unique due to its complex structure, which combines multiple pharmacophores in a single molecule. This structural complexity allows it to interact with multiple biological targets, making it a versatile compound for research and potential therapeutic applications.
Properties
IUPAC Name |
4-[[4-(2-pyridin-4-ylethyl)piperazin-1-yl]methyl]-7,8-dihydro-6H-cyclopenta[g]chromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O2/c28-24-16-21(22-14-19-2-1-3-20(19)15-23(22)29-24)17-27-12-10-26(11-13-27)9-6-18-4-7-25-8-5-18/h4-5,7-8,14-16H,1-3,6,9-13,17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZRBVQFHXQJYOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC3=C(C=C2C1)OC(=O)C=C3CN4CCN(CC4)CCC5=CC=NC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[4-(benzenesulfonyl)piperazin-1-yl]-N-cyclohexyl-6-methylpyrimidin-2-amine](/img/structure/B4472562.png)

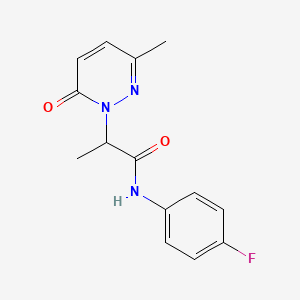
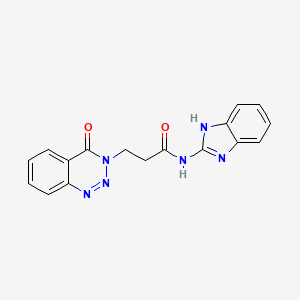
![2-({4-[(1-phenylethyl)amino]-2-quinazolinyl}amino)ethanol](/img/structure/B4472596.png)
![N-(2-ethoxyphenyl)-4-{6-methyl-2-[(4-methylphenyl)amino]-4-pyrimidinyl}-1-piperazinecarboxamide](/img/structure/B4472601.png)
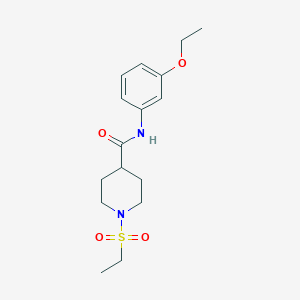
![N-[3-(CYCLOPENTYLOXY)PROPYL]-1-(ETHANESULFONYL)PIPERIDINE-4-CARBOXAMIDE](/img/structure/B4472627.png)
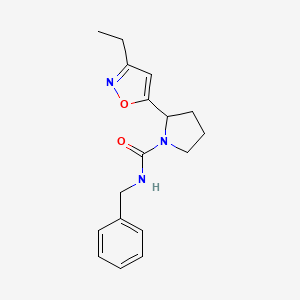
![1-METHANESULFONYL-N-METHYL-N-{[3-(2-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}PIPERIDINE-4-CARBOXAMIDE](/img/structure/B4472639.png)
![N-{3-[(cyclopropylcarbonyl)amino]-4-methylphenyl}nicotinamide](/img/structure/B4472649.png)
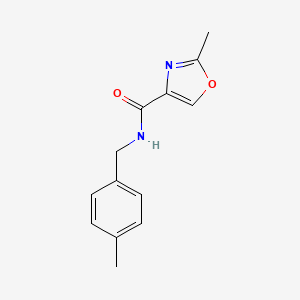
![N-ethyl-6-{4-[(4-ethylphenyl)sulfonyl]-1-piperazinyl}-2-methyl-4-pyrimidinamine](/img/structure/B4472652.png)
![6-{4-[(4-chlorophenyl)sulfonyl]-1-piperazinyl}-N-4-pyridinyl-3-pyridazinamine](/img/structure/B4472663.png)
